molecular formula C19H17ClN2O B12194420 2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Cat. No.: B12194420
M. Wt: 324.8 g/mol
InChI Key: PCQIVFUAZWQGAX-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyridoindole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyridoindole structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the tetrahydropyridoindole is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives of the indole moiety.

    Reduction: Formation of the corresponding alcohol from the carbonyl group.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanol
  • **2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)acetonitrile

Uniqueness

2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is unique due to its specific combination of a chlorophenyl group and a tetrahydropyridoindole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H17ClN2O

Molecular Weight

324.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone

InChI

InChI=1S/C19H17ClN2O/c20-16-7-3-1-5-13(16)11-19(23)22-10-9-18-15(12-22)14-6-2-4-8-17(14)21-18/h1-8,21H,9-12H2

InChI Key

PCQIVFUAZWQGAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CC4=CC=CC=C4Cl

Origin of Product

United States

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